Ethyl 6-formylimidazo[1,2-a]pyrazine-2-carboxylate
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Overview
Description
Imidazo[1,2-a]pyrazine-2-carboxylic acid, 6-formyl-, ethyl ester is a heterocyclic compound with a fused bicyclic structure. This compound is known for its versatility in organic synthesis and drug development due to its unique chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-a]pyrazine-2-carboxylic acid, 6-formyl-, ethyl ester can be achieved through various methods. One common approach involves the condensation of appropriate precursors under controlled conditions. For instance, the reaction of ethyl 2-aminopyrazine-3-carboxylate with formylating agents can yield the desired compound . Other methods include multicomponent reactions, oxidative coupling, and tandem reactions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Imidazo[1,2-a]pyrazine-2-carboxylic acid, 6-formyl-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, often involving halogenated derivatives
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated derivatives, nucleophiles, electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Imidazo[1,2-a]pyrazine-2-carboxylic acid, 6-formyl-, ethyl ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of imidazo[1,2-a]pyrazine-2-carboxylic acid, 6-formyl-, ethyl ester involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes such as cytochrome P450 51 (CYP51), which is essential for ergosterol biosynthesis in fungi . This inhibition disrupts the cell membrane integrity, leading to antifungal effects .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine-2-carboxylic acid: Shares a similar fused bicyclic structure but differs in the position and type of substituents.
Imidazo[1,2-a]pyrazine-2-carboxylic acid arylidene-hydrazides: These derivatives exhibit similar biological activities but have different functional groups.
Uniqueness
Imidazo[1,2-a]pyrazine-2-carboxylic acid, 6-formyl-, ethyl ester is unique due to its specific formyl and ethyl ester substituents, which confer distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C10H9N3O3 |
---|---|
Molecular Weight |
219.20 g/mol |
IUPAC Name |
ethyl 6-formylimidazo[1,2-a]pyrazine-2-carboxylate |
InChI |
InChI=1S/C10H9N3O3/c1-2-16-10(15)8-5-13-4-7(6-14)11-3-9(13)12-8/h3-6H,2H2,1H3 |
InChI Key |
YVIOWHAMEZSNSU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN2C=C(N=CC2=N1)C=O |
Origin of Product |
United States |
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